5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid
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Overview
Description
This compound is a derivative of thiophene-2-carboxylic acid. It has a molecular weight of 379.44 . The IUPAC name for this compound is 5-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17NO4S/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) . This code provides a textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 194-196°C . It is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds and Antimicrobial Activity
Research has shown that derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which share a structural resemblance with 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid, have been synthesized and demonstrated significant antimicrobial activity. These novel Schiff bases exhibit particularly high activity, indicating their potential in antimicrobial applications (Puthran et al., 2019).
Enzyme-Activated Surfactants for Nanomaterials
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical structure , have been utilized as surfactants for carbon nanotubes. These compounds can be converted into enzyme-activated surfactants, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions, suggesting their use in biomedical applications (Cousins et al., 2009).
Reversible Protecting Group in Peptide Synthesis
In the field of peptide synthesis, N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids, which are structurally similar to the compound , have been used as intermediates. These derivatives are crucial for preparing peptides with reversibly protected peptide bonds, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).
Fluorophores in Biomedical Analysis
Compounds like 6-Methoxy-4-quinolone, derived from similar chemical structures, have been identified as novel fluorophores with strong fluorescence in a wide pH range in aqueous media. These properties make them suitable for biomedical analysis, particularly as fluorescent labeling reagents (Hirano et al., 2004).
Anti-Proliferative Activity and Tumor Cell Selectivity
Derivatives of 2-amino-3-methylcarboxylate thiophene, structurally related to the compound, have demonstrated pronounced anti-proliferative activity and selectivity against specific tumor cell types, like leukemia/lymphoma and prostate cancer cells. This suggests their potential as novel tumor-selective therapeutic agents (Thomas et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18H,11-12H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPSFRLVPGNHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(S4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476362-75-1 |
Source
|
Record name | 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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